

1,4-Dihydro-6-methylquinoxaline-2,3-dione synthesis pathways

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Compound of Interest

Compound Name: 1,4-Dihydro-6-methylquinoxaline-2,3-dione

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An In-depth Technical Guide to the Synthesis of **1,4-Dihydro-6-methylquinoxaline-2,3-dione**

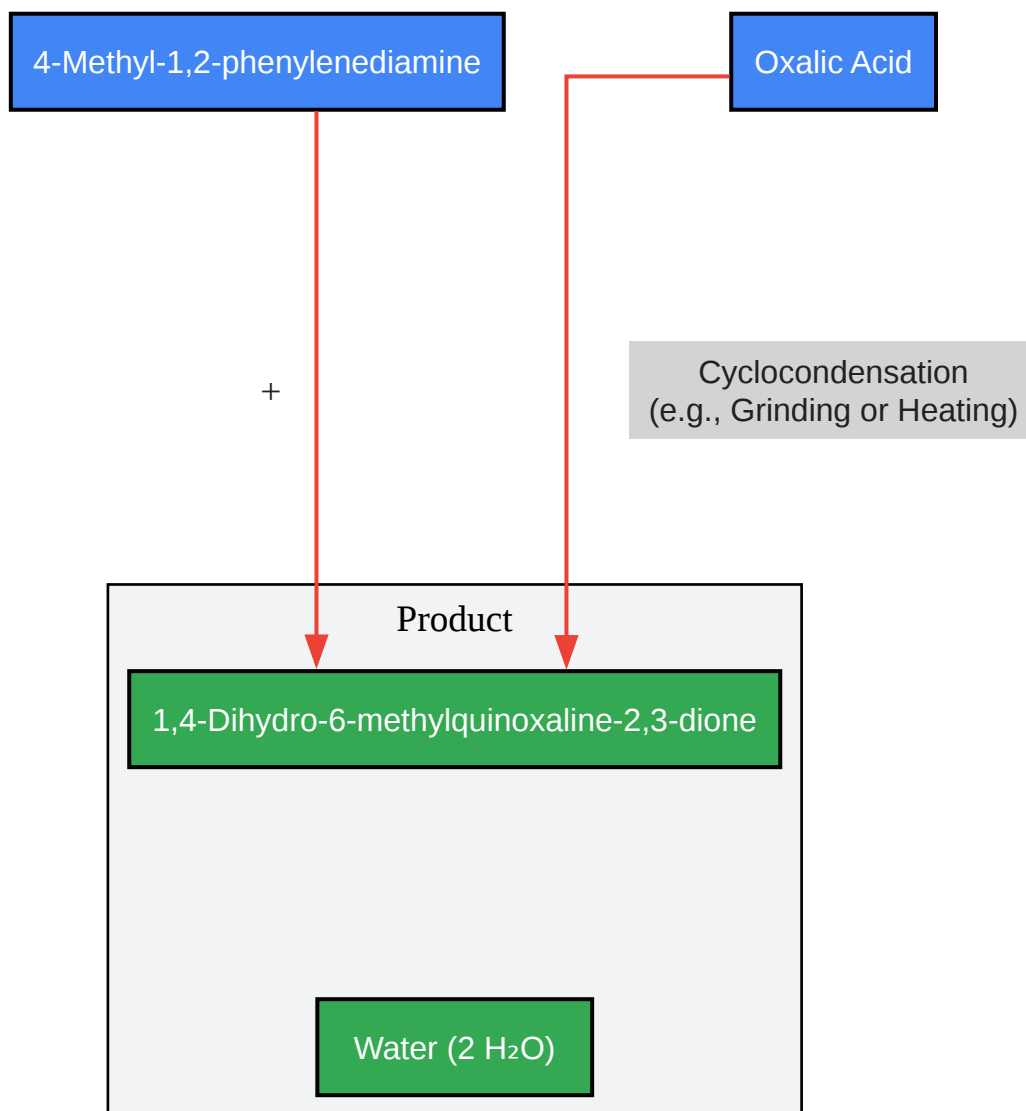
Introduction

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline-dione class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development as it forms the core structure of various pharmacologically active agents. Quinoxaline-diones are recognized as antagonists of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, playing a role in potential therapies for neurodegenerative disorders.[1][2] The synthesis of its derivatives is a key step in the discovery of new therapeutic compounds. This guide details the primary synthesis pathways, experimental protocols, and characterization data for **1,4-Dihydro-6-methylquinoxaline-2,3-dione**.

Core Synthesis Pathway: Cyclocondensation

The most prevalent and efficient method for synthesizing the 1,4-dihydroquinoxaline-2,3-dione core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] For the synthesis of the 6-methyl derivative, the specific reactants are 4-methyl-1,2-phenylenediamine and an oxalic acid derivative, such as oxalic acid or diethyl oxalate.[1][5]

This reaction is versatile and can be performed under various conditions, including traditional heating in a solvent, microwave irradiation, or solvent-free grinding, which aligns with the principles of green chemistry by offering high atom economy and reduced waste.[1][3][6]



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*Primary synthesis route for **1,4-Dihydro-6-methylquinoxaline-2,3-dione**.*

Data Presentation: Synthesis Methods Comparison

The following table summarizes various reported methods for the synthesis of quinoxaline-2,3-diones, with a focus on the target molecule where data is available.

Reactant 1	Reactant 2	Conditions	Solvent	Yield (%)	Reference
4-Methyl-1,2-phenylenediamine	Oxalic Acid	Simple grinding at room temperature	Solvent-free	Good	[1]
o-Phenylenediamine	Oxalic Acid Dihydrate	Microwave irradiation (250 watt), 1 min	Water (1 mL)	Not specified	[6]
Substituted o-phenylenediamine	Diethyl Oxalate	Rotatory evaporation, 50-80°C	Chloroform	Not specified	[5]
4-Nitro-1,2-phenylenediamine	Oxalic Acid Dihydrate	Grinding, room temp, 15-20 min	Solvent-free	~85% (for Nitro intermediate)	[7]

Experimental Protocols

Method 1: Solvent-Free Synthesis by Grinding

This protocol is adapted from a green chemistry approach reported for the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.[1]

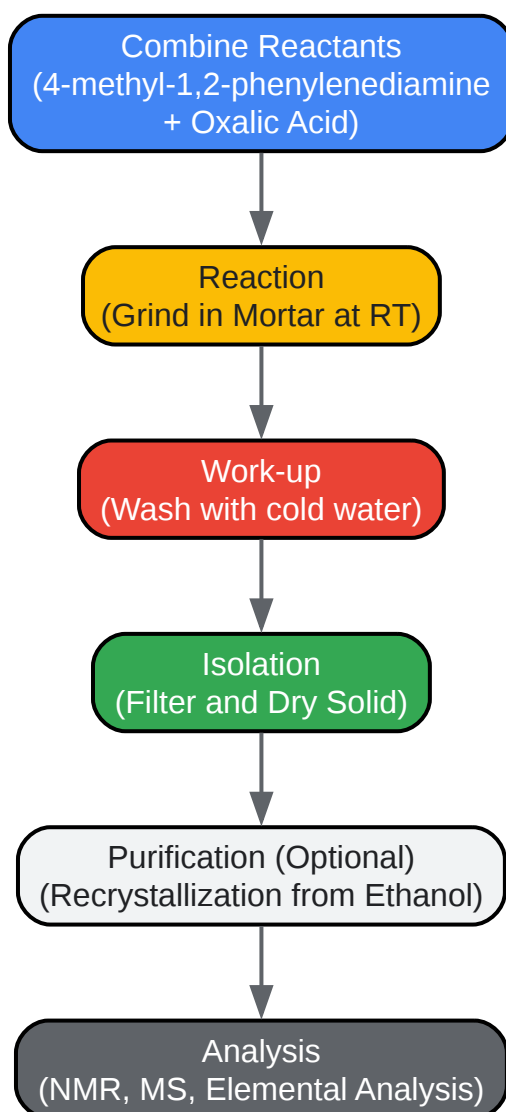
Materials:

- 4-methyl-o-phenylenediamine
- Oxalic acid
- Mortar and pestle

Procedure:

- Place 4-methyl-o-phenylenediamine and oxalic acid in equimolar amounts into a mortar.

- Grind the two reactants together vigorously using a pestle at room temperature in an open atmosphere.
- Continue grinding for approximately 15-20 minutes. The mixture may initially form a paste before solidifying.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the resulting solid product is the desired **1,4-Dihydro-6-methylquinoxaline-2,3-dione**.
- The product can be washed with a small amount of cold water and then dried. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.



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General experimental workflow for the synthesis and purification.

Characterization Data

The structure of the synthesized **1,4-Dihydro-6-methylquinoxaline-2,3-dione** is confirmed using various spectroscopic techniques.

Table of Spectroscopic Data

The following data has been reported for **1,4-Dihydro-6-methylquinoxaline-2,3-dione**.^[1]

Analysis Type	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5
Mass Spec. (m/z)	176.0 (M ⁺)
Elemental Analysis (Calcd. for C ₉ H ₈ N ₂ O ₂)	C 61.36%, H 4.58%, N 15.90%
Elemental Analysis (Found)	C 61.33%, H 4.51%, N 16.01%

Note: The ¹H NMR signals at δ 10.11 correspond to the two N-H protons of the dione. The singlet at δ 2.21 corresponds to the methyl (-CH₃) group protons. The remaining signals are from the aromatic protons.

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